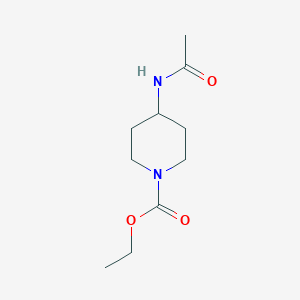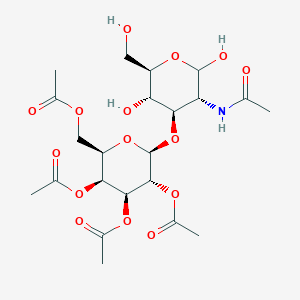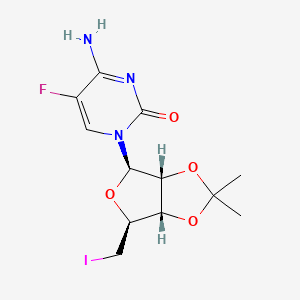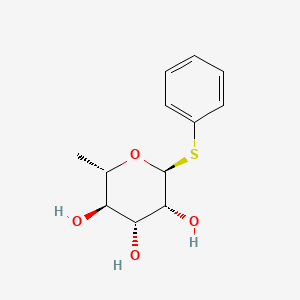
Phenyl 1-Thio-alpha-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1-Thio-alpha-L-rhamnopyranoside is a white or off-white crystalline solid with a unique thiol structure. It is almost insoluble in water but soluble in some organic solvents such as dimethyl sulfoxide and ethanol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Phenyl 1-Thio-alpha-L-rhamnopyranoside is primarily used in the biomedical industry as a substrate for glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars, which is a fundamental process in cellular metabolism.
Mode of Action
The compound interacts with its target enzymes by mimicking their natural substrates. This allows it to bind to the active site of the enzyme, facilitating the study and development of diseases related to glycosylation processes .
Pharmacokinetics
It is known that the compound is soluble in dmf and methanol , which suggests that it may have good bioavailability when administered through these solvents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMF and Methanol suggests that the presence of these solvents can enhance its bioavailability. Furthermore, its stability may be affected by temperature, as it is recommended to be stored at -20° C .
Preparation Methods
The synthesis of Phenyl 1-Thio-alpha-L-rhamnopyranoside typically involves the reaction of L-rhamnose with phenyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phenyl 1-Thio-alpha-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenyl 1-Thio-alpha-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of glycosidase enzymes and their inhibitors.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various biochemical products
Comparison with Similar Compounds
Phenyl 1-Thio-alpha-L-rhamnopyranoside can be compared with other similar compounds, such as:
- Phenyl 1-Thio-beta-D-glucopyranoside
- Phenyl 1-Thio-alpha-D-mannopyranoside
- Phenyl 1-Thio-beta-D-galactopyranoside
These compounds share similar thiol structures but differ in their sugar moieties, which can affect their reactivity and applications. This compound is unique due to its specific interaction with L-rhamnose .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVKFRFMWFKCC-CFVLRQLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


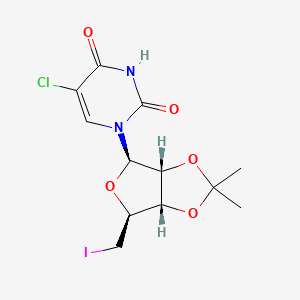
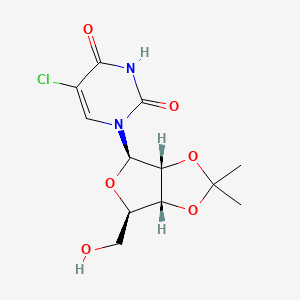
![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)

